molecular formula C9H7ClF2O2 B2618882 Methyl 5-(chloromethyl)-2,3-difluorobenzoate CAS No. 1805237-81-3

Methyl 5-(chloromethyl)-2,3-difluorobenzoate

Cat. No.: B2618882
CAS No.: 1805237-81-3
M. Wt: 220.6
InChI Key: VHDRAFFBZAZAIX-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2,3-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloromethyl group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)-2,3-difluorobenzoate typically involves the chloromethylation of methyl 2,3-difluorobenzoate. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-2,3-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(chloromethyl)-2,3-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-2,3-difluorobenzoate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(bromomethyl)-2,3-difluorobenzoate
  • Methyl 5-(iodomethyl)-2,3-difluorobenzoate
  • Methyl 5-(hydroxymethyl)-2,3-difluorobenzoate

Uniqueness

Methyl 5-(chloromethyl)-2,3-difluorobenzoate is unique due to the presence of the chloromethyl group, which makes it more reactive towards nucleophiles compared to its bromomethyl and iodomethyl analogs. Additionally, the fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 5-(chloromethyl)-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDRAFFBZAZAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)CCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805237-81-3
Record name methyl 5-(chloromethyl)-2,3-difluorobenzoate
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